3-Ethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives are ubiquitous in natural products and bioactive compounds .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including 3-Ethylquinoline-4-carboxylic acid, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .Molecular Structure Analysis
The molecular structure of 3-Ethylquinoline-4-carboxylic acid consists of a quinoline core with an ethyl group at the 3-position and a carboxylic acid group at the 4-position . The quinoline core is a bicyclic compound that includes a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives, including 3-Ethylquinoline-4-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in both electrophilic and nucleophilic substitution reactions . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .properties
IUPAC Name |
3-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJFRIPRWNVLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281392 |
Source
|
Record name | 3-Ethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylquinoline-4-carboxylic acid | |
CAS RN |
1873-52-5 |
Source
|
Record name | NSC21505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.